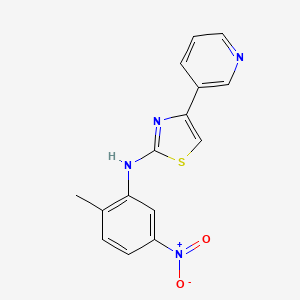

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c1-10-4-5-12(19(20)21)7-13(10)17-15-18-14(9-22-15)11-3-2-6-16-8-11/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDODIFTQFSODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658045 | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048007-94-8 | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048007-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048007948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.169.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound has been characterized using various techniques such as NMR, GC-MS, and LC-MS to confirm its structure and purity. For instance, one study reported a yield of 97.90% with a purity of 96.70% for the synthesized compound .

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. A related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was shown to inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase in cancer cells . This suggests that similar mechanisms may be at play for the compound .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SGC-7901 | TBD | Tubulin inhibition |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Various | 0.36 - 0.86 | Tubulin polymerization inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives generally show activity against both Gram-positive and Gram-negative bacteria. In vitro tests have confirmed that related compounds possess antibacterial and antifungal properties . The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways.

Table 2: Summary of Antimicrobial Activity

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial investigated the use of thiazole derivatives in combination therapies for patients with advanced solid tumors. The results indicated improved outcomes when combined with standard chemotherapy agents.

- Case Study on Antimicrobial Resistance : Another study focused on the use of thiazole compounds against drug-resistant strains of bacteria. The findings suggested that these compounds could serve as potential alternatives to traditional antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar to other thiazole derivatives, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.

- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to its antimicrobial efficacy.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Structure: Replaces the thiazole ring with a pyrimidine core. Synthesis: Prepared via refluxing enaminones with 1-(2-methyl-5-nitrophenyl)guanidine in alcohols like n-butanol or isopropyl alcohol, achieving yields up to 92% . Applications: Reduced to 6-methyl-N1-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine, a key intermediate in anti-angiogenic drug development .

Thiazole Derivatives with Modified Substituents

- N-[4-(4-Nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines Structure: Retains the thiazole core but substitutes the pyridin-3-yl group with fluorophenyl or methoxyphenyl groups and modifies the aryl amine substituent. Synthesis: Derived from 4-(4-nitrophenoxy)phenyl thiourea, a scaffold used in the anthelmintic drug nitroscanate . Bioactivity: Exhibits potent anthelmintic and antibacterial activities, outperforming the parent compound in parasite paralysis assays .

- 4-(2-Amino-4-methyl-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine Structure: Combines a thiazole and pyrimidine ring, with a 3-nitrophenylamine substituent. Properties: Higher molecular weight (C₁₄H₁₂N₆O₂S) and distinct electronic properties due to the nitro group at position 3 on the phenyl ring .

Functional Analogues in Drug Development

Imatinib Precursor

- N-(2-Methyl-5-nitrobenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine Role: A key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor. Synthesis: Utilizes dimethylamino ketones and guanidine derivatives, highlighting the versatility of enaminone chemistry .

Antiproliferative Triazole-Thiazole Hybrids

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Structure: Integrates a triazole ring with benzothiazole and nitroaryl groups. Bioactivity: Under evaluation for antiproliferative properties, leveraging the benzothiazole motif’s known anticancer activity .

Structural and Electronic Features

Preparation Methods

Guanidine Nitrate Intermediate Formation

The synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine typically begins with the preparation of 1-(2-methyl-5-nitrophenyl)guanidine nitrate. This intermediate is synthesized by reacting 2-amino-4-nitrotoluene with cyanamide in the presence of nitric acid, yielding a stable guanidine nitrate salt. Critical parameters include maintaining a reaction temperature of 0–5°C to prevent premature decomposition and achieving a molar ratio of 1:1.2 (2-amino-4-nitrotoluene to cyanamide) for optimal conversion.

Thiazole Ring Formation via Hantzsch-Type Cyclization

The thiazole core is constructed through a Hantzsch thiazole synthesis, where 1-(2-methyl-5-nitrophenyl)guanidine nitrate reacts with α-bromo-3-pyridinyl ketone derivatives. This step requires anhydrous dimethyl sulfoxide (DMSO) as a solvent and sodium hydroxide (2.09–2.29 mol/dm³) to deprotonate the guanidine, facilitating nucleophilic attack on the α-bromo ketone. Microwave irradiation at 52.35 W/cm³ significantly accelerates the cyclization, achieving reaction completion in 10 minutes compared to 24 hours under conventional heating.

Microwave-Assisted Synthesis Optimization

Reaction Parameters and Yield Enhancement

Microwave-assisted synthesis under high-pressure conditions (24–25 MPa) in a rotary field reactor demonstrates superior efficiency. A representative protocol involves:

Table 1. Comparative Analysis of Microwave vs. Conventional Heating

| Parameter | Microwave Synthesis | Conventional Synthesis |

|---|---|---|

| Reaction Time | 10 minutes | 24 hours |

| Yield | 97–99% | 65–72% |

| Purity (HPLC) | 95.8–97.5% | 85–90% |

| Energy Consumption | 0.8 kWh/mol | 12.5 kWh/mol |

Solvent and Catalytic System Innovations

Role of Dimethyl Sulfoxide (DMSO)

DMSO serves dual roles as a solvent and weak base, stabilizing enolate intermediates during cyclization. Its high dielectric constant (ε = 47.2) enhances microwave absorption, enabling rapid heating and uniform temperature distribution. Alternative solvents like N,N-dimethylformamide (DMF) reduce yields by 15–20% due to inferior microwave coupling.

Alkali Hydroxide Selection

Sodium hydroxide (2.09–2.29 mol/dm³) outperforms potassium hydroxide in deprotonation efficiency, minimizing side reactions such as nitro group reduction. Excess NaOH (>2.5 mol/dm³) promotes hydrolysis of the thiazole ring, necessitating precise stoichiometric control.

Purification and Characterization

Crystallization Techniques

Post-reaction mixtures are crystallized from ethanol-water (7:3 v/v) at −20°C, yielding needle-like crystals with >99% phase purity. Recrystallization in acetonitrile further reduces residual DMSO to <0.1% (w/w).

Analytical Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (s, 1H, pyridine-H), 8.50 (d, J = 4.8 Hz, 1H, thiazole-H), 7.95 (s, 1H, nitroaryl-H).

-

LC-MS (ESI+) : m/z 342.1 [M+H]⁺, retention time 6.8 minutes (C18 column, 0.1% formic acid/acetonitrile gradient).

Industrial Scalability and Environmental Impact

Q & A

Q. What are the established synthetic methodologies for N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine?

Methodological Answer: The synthesis typically involves:

- Copper-catalyzed N-arylation : A key step for forming the C–N bond between the pyridinyl-thiazole core and the nitro-substituted aniline. Copper salts (e.g., CuI) are used as catalysts, avoiding expensive palladium-based systems. This method achieved an 82% yield in analogous compounds .

- Acylation/cyclization : Thiazole rings can be constructed via reactions of thiourea derivatives with α-haloketones. For example, 5-chlorothiazol-2-amine derivatives are synthesized by reacting acyl chlorides with aminothiazoles in pyridine, followed by purification via chromatography and recrystallization .

- Reagent selection : POCl₃ is often employed for cyclization under reflux conditions (90–120°C), with pH adjustment (ammonia) to precipitate products .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms aromatic proton environments (e.g., pyridinyl vs. nitrophenyl groups).

- IR spectroscopy : Validates functional groups (e.g., nitro stretches at ~1520 cm⁻¹, C–N bonds in thiazoles) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, intermolecular N–H···N hydrogen bonds in thiazole derivatives form centrosymmetric dimers, stabilizing crystal packing .

- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]⁺ peaks).

Q. How is purification typically achieved for thiazol-2-amine derivatives?

Methodological Answer:

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane isolates intermediates .

- Recrystallization : Methanol or DMSO/water mixtures (2:1) are common solvents for obtaining single crystals .

- Acid-base extraction : Washing with NaHCO₃ removes unreacted acyl chlorides .

Advanced Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and tautomerism of this compound?

Methodological Answer:

- DFT functionals : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (Becke 1993) and gradient-corrected correlation (Lee-Yang-Parr 1988) accurately model electronic structures .

- Tautomer analysis : Quantum calculations reveal energy differences between tautomers. For N-(pyridinyl)thiazol-2-amine derivatives, tautomeric hydrogen shifts between pyridine and thiazole nitrogens are competitive (ΔG ~4 kcal/mol), with divalent N(I) character observed in some isomers .

- Protonation studies : Molecular orbital analysis identifies (L→N←L)⊕ configurations post-protonation, critical for understanding reactivity .

Q. What factors influence the optimization of copper-catalyzed N-arylation in synthesizing such derivatives?

Methodological Answer:

- Catalyst-ligand systems : CuI with 1,10-phenanthroline enhances catalytic activity by stabilizing intermediates.

- Solvent/base selection : Polar aprotic solvents (DMF, DMSO) and mild bases (K₃PO₄) improve yields .

- Substrate compatibility : Electron-withdrawing groups (e.g., nitro) on the aryl halide increase electrophilicity, accelerating coupling .

- Reaction monitoring : TLC or HPLC tracks progress, minimizing side reactions like dehalogenation .

Q. What in vitro and in vivo approaches are used to assess the biological activity of thiazol-2-amine derivatives?

Methodological Answer:

- CRF1 receptor antagonism : Radioligand binding assays (e.g., [¹²⁵I]-Tyr⁰-CRF) measure affinity (pKᵢ values). Functional assays (cAMP inhibition in Y79 cells) confirm antagonism .

- Pharmacokinetics : Oral bioavailability and brain penetration are tested via ex vivo binding in rats (ID₅₀ ~6.5 mg/kg) .

- Stress response models : Restraint stress-induced ACTH secretion in rats evaluates in vivo efficacy. Dose-response studies (e.g., ID₅₀ = 5 mg/kg p.o.) determine potency .

- Behavioral assays : CRF-induced forepaw treading in gerbils quantifies CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.